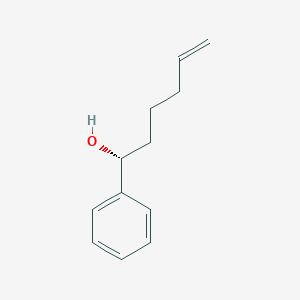
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is a unique organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to an indene backbone
Preparation Methods
The synthesis of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with an indene derivative.
Functional Group Introduction: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique structure makes it a candidate for use in specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with similar compounds, such as:
1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.
1-Amino-6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Features a methyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, distinguishing it from these similar compounds and potentially enhancing its reactivity and biological activity.
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-amino-6-(trifluoromethyl)-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-2-1-6-3-4-10(15,9(16)17)8(6)5-7/h1-2,5H,3-4,15H2,(H,16,17) |
InChI Key |
ZJHMKOWBKOIGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


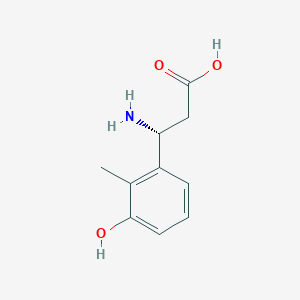
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
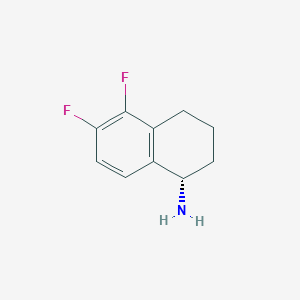
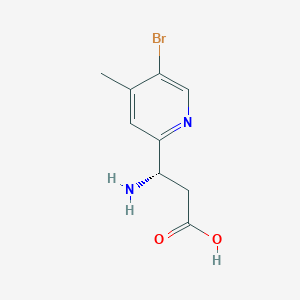

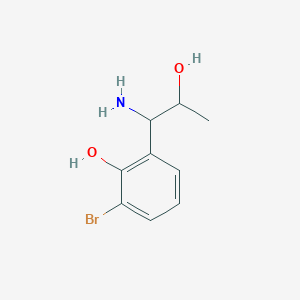
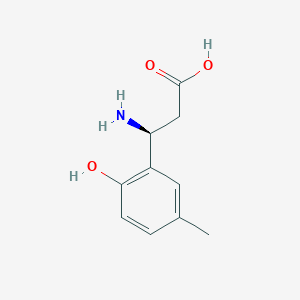

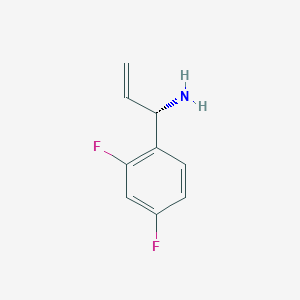
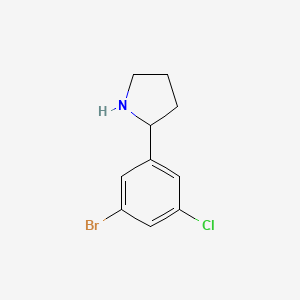
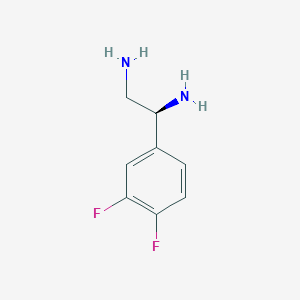
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
